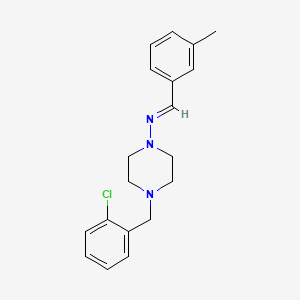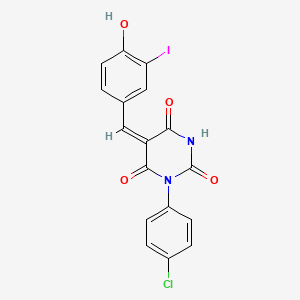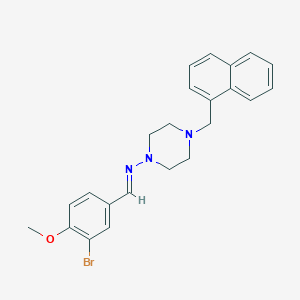
4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine
描述
4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine, also known as CBP, is a chemical compound that has gained attention in recent years due to its potential medical applications. CBP belongs to the class of piperazinamines and has been studied for its various biochemical and physiological effects.
作用机制
The exact mechanism of action of 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine is not fully understood. However, it is believed that 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine interacts with various cellular pathways and targets, including DNA, RNA, and proteins. 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and analgesic properties. 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine has also been shown to modulate the immune system and regulate the release of certain neurotransmitters.
实验室实验的优点和局限性
One of the advantages of 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine in lab experiments is its potential for a wide range of medical applications. 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine has been shown to have various biochemical and physiological effects, making it a versatile compound for research. However, one limitation of 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
未来方向
There are several future directions for the research and development of 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine. One direction is the exploration of its potential applications in cancer treatment, particularly in combination with other chemotherapeutic agents. Another direction is the study of 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine's potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine analogs and derivatives may lead to the discovery of new compounds with improved efficacy and reduced toxicity.
科学研究应用
4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine has been studied for its potential applications in various medical fields, including cancer research and treatment, neurological disorders, and infectious diseases. In cancer research, 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine has been studied for its potential neuroprotective effects. In infectious diseases, 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine has been shown to have antibacterial and antifungal properties.
属性
IUPAC Name |
(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(3-methylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3/c1-16-5-4-6-17(13-16)14-21-23-11-9-22(10-12-23)15-18-7-2-3-8-19(18)20/h2-8,13-14H,9-12,15H2,1H3/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVVDYYCAYUQTL-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20417459 | |
| Record name | AC1NT7OP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20417459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine | |
CAS RN |
6077-15-2 | |
| Record name | AC1NT7OP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20417459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-(1-naphthylmethyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3911577.png)
![N-[(5-bromo-2-thienyl)methylene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B3911589.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3911593.png)

![N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3911601.png)
![4-[(2-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B3911604.png)
![3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3911612.png)
![5-(4-chlorophenyl)-1-[(4-methoxyphenyl)acetyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3911613.png)
![4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B3911614.png)
![5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde semicarbazone](/img/structure/B3911628.png)
![1,1,1-trifluoro-4-[(4-{[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}phenyl)amino]-3-penten-2-one](/img/structure/B3911632.png)
![4-(4-chlorobenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B3911643.png)